Lamotrigine N5-glucuronide

描述

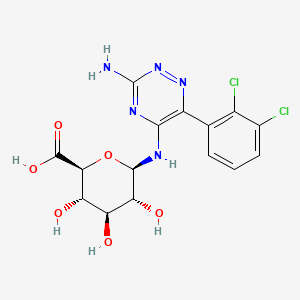

Lamotrigine N5-glucuronide is a metabolite of lamotrigine, an antiepileptic drug used to treat epilepsy and bipolar disorder. Lamotrigine is known for its ability to stabilize mood and prevent seizures by inhibiting voltage-sensitive sodium channels and reducing the release of excitatory neurotransmitters like glutamate . The glucuronidation of lamotrigine, resulting in the formation of this compound, is a crucial metabolic pathway that facilitates the drug’s excretion from the body .

准备方法

Synthetic Routes and Reaction Conditions: Lamotrigine undergoes glucuronidation primarily in the liver, where it is metabolized by uridine-diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT2B7 . The reaction involves the transfer of a glucuronic acid moiety to the nitrogen atom at the 5-position of the lamotrigine molecule, forming lamotrigine N5-glucuronide.

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant UGT enzymes in bioreactors. The process is optimized to ensure high yield and purity of the metabolite. The reaction conditions, such as pH, temperature, and enzyme concentration, are carefully controlled to maximize the efficiency of glucuronidation .

化学反应分析

Types of Reactions: Lamotrigine N5-glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to lamotrigine under acidic or enzymatic conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: Uridine-diphosphate-glucuronic acid (UDPGA) in the presence of UGT enzymes.

Major Products Formed:

Hydrolysis: Lamotrigine

Conjugation: this compound

科学研究应用

Overview

Lamotrigine N5-glucuronide is a significant metabolite of lamotrigine, an antiepileptic drug widely used for managing epilepsy and bipolar disorder. This compound is formed through glucuronidation, primarily in the liver, and plays a crucial role in the pharmacokinetics of lamotrigine. Understanding its applications is essential for optimizing treatment regimens and ensuring patient safety.

Scientific Research Applications

This compound has several important applications in scientific research:

-

Pharmacokinetics :

- Study of Metabolism : Investigating the metabolic pathways of lamotrigine helps in understanding how it is processed in the body, which is vital for optimizing dosing regimens to minimize side effects.

- Population Pharmacokinetic Modeling : Research has developed population pharmacokinetic models to analyze how factors like body weight and coadministration with other drugs (e.g., valproic acid) affect lamotrigine clearance. This modeling supports individualized therapy by predicting optimal dosages based on patient-specific factors .

- Therapeutic Drug Monitoring :

- Drug Interaction Studies :

-

Forensic Toxicology :

- In forensic contexts, analyzing postmortem samples for lamotrigine and its metabolites can provide insights into overdose cases. The identification of N5-glucuronide assists in determining the extent of lamotrigine exposure in such scenarios.

Case Studies and Clinical Insights

Recent studies have provided valuable insights into the clinical implications of this compound:

- A study involving 353 patients demonstrated that coadministration with valproic acid significantly affected lamotrigine clearance, emphasizing the need for careful monitoring and dosage adjustments based on individual patient profiles .

- In pediatric populations, research indicated that breastfeeding mothers on lamotrigine showed no adverse effects in infants when monitored appropriately, highlighting the safety profile of lamotrigine and its metabolites during lactation .

作用机制

Lamotrigine N5-glucuronide itself does not have significant pharmacological activity. its formation is essential for the elimination of lamotrigine from the body. The glucuronidation process enhances the water solubility of lamotrigine, facilitating its excretion via urine . The primary molecular targets of lamotrigine are voltage-sensitive sodium channels, which it inhibits to reduce neuronal excitability and prevent seizures .

相似化合物的比较

Lamotrigine N2-glucuronide: Another major metabolite of lamotrigine formed by glucuronidation at the nitrogen atom at the 2-position.

Oxcarbazepine Glucuronide: A metabolite of oxcarbazepine, another antiepileptic drug, formed by glucuronidation.

Uniqueness of Lamotrigine N5-glucuronide: this compound is unique due to its specific formation at the 5-position nitrogen atom, which is distinct from the N2-glucuronide. This specificity in glucuronidation can influence the pharmacokinetics and excretion profile of lamotrigine, making it an important metabolite for therapeutic drug monitoring and pharmacokinetic studies .

生物活性

Lamotrigine N5-glucuronide is a significant metabolite of lamotrigine, an anticonvulsant and mood stabilizer primarily used in the treatment of epilepsy and bipolar disorder. This article explores the biological activity, pharmacokinetics, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant research findings.

Overview of Lamotrigine and Its Metabolism

Lamotrigine is a phenyltriazine derivative that primarily acts by inhibiting voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing the release of excitatory neurotransmitters such as glutamate . It undergoes extensive metabolism in the liver, primarily through glucuronidation, forming several metabolites including lamotrigine N2-glucuronide and this compound. The latter is formed via the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT2B7 .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its role in the elimination of lamotrigine from the body. The formation of this metabolite enhances the solubility of lamotrigine, facilitating its renal excretion. Key pharmacokinetic parameters include:

- Half-life : Approximately 29 hours for lamotrigine, with variability influenced by co-medications and patient genetics .

- Bioavailability : High (98%) following oral administration .

- Excretion : About 94% of administered lamotrigine and its metabolites are recovered in urine .

Biological Activity

While lamotrigine itself exhibits significant pharmacological activity, this compound is considered pharmacologically inactive. Its primary role is to facilitate the elimination of lamotrigine, with limited direct biological effects reported in clinical studies .

Table 1: Pharmacokinetic Parameters of Lamotrigine and Its Metabolites

| Parameter | Lamotrigine | This compound |

|---|---|---|

| Half-life | 29 hours | Not applicable |

| Bioavailability | 98% | Not applicable |

| Primary route of elimination | Renal | Renal |

| Major metabolite | N2-glucuronide | N5-glucuronide |

The mechanism by which lamotrigine exerts its effects involves several pathways:

- Sodium Channel Inhibition : Lamotrigine inhibits voltage-gated sodium channels, reducing neuronal excitability.

- Glutamate Release Inhibition : It decreases presynaptic release of glutamate and aspartate, contributing to its anticonvulsant effects .

- Calcium Channel Interaction : There is evidence suggesting interaction with calcium channels, though this effect is less pronounced compared to sodium channel inhibition .

Clinical Implications

The clinical relevance of monitoring this compound levels lies in its role as a marker for drug metabolism. Variability in patient response to lamotrigine can be attributed to genetic factors affecting UGT enzyme activity. For instance, polymorphisms in genes such as UGT2B7 can significantly influence clearance rates and thus therapeutic outcomes .

Case Study: Genetic Variability in Metabolism

A study involving 100 patients on stable dosing with lamotrigine evaluated the influence of genetic variants on pharmacokinetics. Results indicated that patients with certain UGT2B7 genotypes exhibited significantly altered clearance rates compared to others, highlighting the importance of personalized medicine in optimizing treatment regimens for epilepsy and bipolar disorder .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(20-15(18)22-21-7)19-13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H,26,27)(H3,18,19,20,22)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARLFTPVZSDFBL-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744248 | |

| Record name | N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136565-77-0 | |

| Record name | 1-[[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-1-deoxy-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136565-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamotrigine N5-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136565770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMOTRIGINE N5-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839581E1YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。